

An In-depth Technical Guide to Methyl 4,6-dibromonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4,6-dibromonicotinate*

Cat. No.: *B569973*

[Get Quote](#)

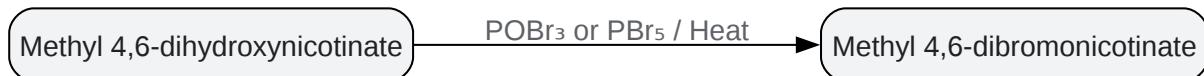
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 4,6-dibromonicotinate**, a versatile scaffold for chemical synthesis. Due to the limited availability of direct experimental data, this guide also incorporates predicted spectroscopic information and plausible experimental protocols based on established chemical principles and data from structurally related compounds.

Core Molecular Data

Methyl 4,6-dibromonicotinate is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.

Property	Data	Citation
Molecular Weight	294.94 g/mol	[1]
Chemical Formula	C ₇ H ₅ Br ₂ NO ₂	[1]
CAS Number	1364663-27-3	[1]
Canonical SMILES	CC(=O)C1=CN=C(C=C1Br)Br	
Physical Form	Solid (predicted)	
Purity	Typically ≥95%	[1]


Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **Methyl 4,6-dibromonicotinate** is not readily available in the public domain, a plausible synthetic route can be devised based on established methodologies for the bromination of nicotinic acid derivatives. The following protocol is a representative example.

Hypothetical Synthesis of Methyl 4,6-dibromonicotinate

This proposed synthesis involves the bromination of a suitable nicotinate precursor. A potential starting material could be methyl 4,6-dihydroxynicotinate.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Methyl 4,6-dibromonicotinate**.

Materials and Reagents:

- Methyl 4,6-dihydroxynicotinate

- Phosphorus(V) bromide (PBr_5) or Phosphorus oxybromide ($POBr_3$)
- Anhydrous, high-boiling point solvent (e.g., o-dichlorobenzene)
- Sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4,6-dihydroxynicotinate in the chosen anhydrous solvent.
- Bromination: Slowly add phosphorus(V) bromide or phosphorus oxybromide to the suspension. The reaction is typically exothermic.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
- Washing: Wash the combined organic layers with brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Methyl 4,6-dibromonicotinate** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds like **Methyl 4,6-dibromonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid on the ATR crystal.
- Data Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an instrument equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Spectroscopic Data (Predicted)

As experimental spectra for **Methyl 4,6-dibromonicotinate** are not widely published, the following data is predicted based on its chemical structure and known spectroscopic trends for similar compounds.

Predicted ^1H NMR Spectrum

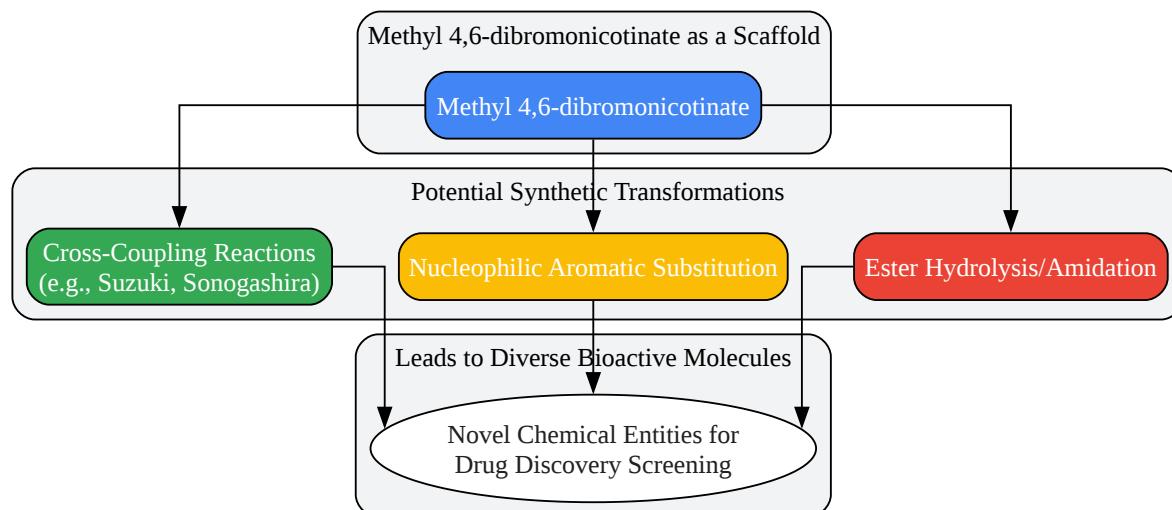
Chemical Shift (ppm)	Multiplicity	Assignment
~ 8.9 - 9.1	Singlet	H-2 (Pyridine ring)
~ 8.0 - 8.2	Singlet	H-5 (Pyridine ring)
~ 3.9 - 4.1	Singlet	-OCH ₃ (Methyl ester)

Predicted ¹³C NMR Spectrum

Chemical Shift (ppm)	Assignment
~ 164 - 166	C=O (Ester)
~ 152 - 154	C-2 (Pyridine ring)
~ 148 - 150	C-6 (Pyridine ring, C-Br)
~ 138 - 140	C-4 (Pyridine ring, C-Br)
~ 125 - 127	C-5 (Pyridine ring)
~ 120 - 122	C-3 (Pyridine ring)
~ 52 - 54	-OCH ₃ (Methyl ester)

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3100 - 3000	C-H stretching (aromatic)
~ 2960 - 2850	C-H stretching (methyl)
~ 1730 - 1715	C=O stretching (ester)
~ 1600 - 1450	C=C and C=N stretching (pyridine ring)
~ 1300 - 1100	C-O stretching (ester)
~ 700 - 550	C-Br stretching


Expected Mass Spectrum Fragmentation

The mass spectrum is expected to show a prominent molecular ion peak (M^+). Due to the presence of two bromine atoms, a characteristic isotopic pattern of M^+ , M^++2 , and M^++4 peaks in an approximate ratio of 1:2:1 would be observed. Common fragmentation pathways would likely involve the loss of the methoxy group (- OCH_3) or the entire methoxycarbonyl group (- $COOCH_3$).

Applications in Drug Discovery and Development

While specific biological activities for **Methyl 4,6-dibromonicotinate** have not been extensively reported, its structural motifs are present in molecules of pharmaceutical interest. Halogenated pyridines are key intermediates in the synthesis of a wide array of bioactive compounds.

The bromine atoms on the pyridine ring serve as versatile synthetic handles for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the construction of complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Methyl 4,6-dibromonicotinate**.

Given that structurally related pyridine derivatives have shown activity as inhibitors of enzymes such as D-amino acid oxidase (DAAO) and poly(ADP-ribose) polymerase (PARP), it is plausible that derivatives of **Methyl 4,6-dibromonicotinate** could be explored for similar therapeutic targets.

This guide serves as a foundational resource for researchers interested in utilizing **Methyl 4,6-dibromonicotinate** in their synthetic endeavors. Further experimental validation of the predicted data and proposed protocols is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4,6-dibromonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569973#methyl-4-6-dibromonicotinate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com